molecular formula C15H21NO3 B310406 N-cyclohexyl-2,3-dimethoxybenzamide

N-cyclohexyl-2,3-dimethoxybenzamide

Cat. No.: B310406
M. Wt: 263.33 g/mol
InChI Key: KORWGLYLCQSOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2,3-dimethoxybenzamide is a substituted benzamide derivative characterized by a 2,3-dimethoxybenzoyl group linked to a cyclohexylamine moiety. Substituted benzamides are widely studied for their roles in neurotransmitter receptor modulation, particularly dopamine D2/D3 receptors, due to their high binding affinity and selectivity .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

N-cyclohexyl-2,3-dimethoxybenzamide

InChI

InChI=1S/C15H21NO3/c1-18-13-10-6-9-12(14(13)19-2)15(17)16-11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3,(H,16,17)

InChI Key

KORWGLYLCQSOEX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The benzamide scaffold is a common pharmacophore in dopamine receptor ligands. Variations in substituents on the benzamide ring and the amine side chain critically influence receptor affinity, selectivity, and pharmacokinetic properties. Below is a comparative analysis of N-cyclohexyl-2,3-dimethoxybenzamide and its analogs:

Table 1: Structural and Functional Comparison
Compound Name Benzamide Substituents Amine Side Chain Key Pharmacological Properties References
N-cyclohexyl-2,3-dimethoxybenzamide 2,3-dimethoxy Cyclohexyl Limited data; presumed D2/D3 affinity N/A
FLB 457 5-bromo-2,3-dimethoxy (S)-1-ethyl-2-pyrrolidinylmethyl High D2/D3 affinity; used in PET imaging
I-Epidepride 5-iodo-2,3-dimethoxy (S)-1-ethyl-2-pyrrolidinylmethyl High D2 affinity (Kd = 24 pM); SPECT imaging
[11C]Cyclopropyl-FLB 457 5-bromo-2,3-dimethoxy Cyclopropylmethyl-pyrrolidinyl D3-selective antagonist; PET radioligand
N-hydroxy-2,3-dimethoxybenzamide 2,3-dimethoxy Hydroxylamine Metal-chelating agent; no receptor data

Functional Group Impact on Receptor Binding

Benzamide Substituents: Halogenation (Br, I): Enhances receptor affinity. For example, FLB 457 (5-bromo) and I-epidepride (5-iodo) exhibit sub-nanomolar binding to D2/D3 receptors due to halogen-induced electronic effects and lipophilicity . Methoxy Groups: The 2,3-dimethoxy configuration is conserved across dopamine ligands, facilitating hydrogen bonding with receptor residues .

Amine Side Chain: Cyclohexyl vs. For instance, cyclopropylmethyl substitution in [11C]Cyclopropyl-FLB 457 improves D3 selectivity over D2 . Ethyl vs. Cyclohexyl: Ethyl-pyrrolidinyl side chains (e.g., FLB 457) enhance blood-brain barrier penetration, critical for CNS imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.